molecular formula C22H28ClN3O2 B1668455 Caroverine CAS No. 23465-76-1

Caroverine

Cat. No.: B1668455
CAS No.: 23465-76-1
M. Wt: 401.9 g/mol
InChI Key: JRNWTJUIMRLKBV-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

Caroverine interacts with calcium channels and glutamate receptors in the body . As a calcium channel blocker, it inhibits the influx of calcium ions, which plays a crucial role in muscle contraction and neurotransmitter release . As an antagonist of both non-NMDA and NMDA glutamate receptors, this compound inhibits the action of glutamate, a major excitatory neurotransmitter in the central nervous system .

Cellular Effects

This compound influences cell function by modulating the activity of calcium channels and glutamate receptors . By blocking calcium channels, it can affect muscle contraction, neurotransmitter release, and various cellular processes dependent on calcium signaling . By antagonizing glutamate receptors, this compound can modulate neuronal excitability and synaptic transmission .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interactions with calcium channels and glutamate receptors . As a calcium channel blocker, it binds to these channels and inhibits the influx of calcium ions . As an antagonist of glutamate receptors, it binds to these receptors and inhibits the action of glutamate .

Temporal Effects in Laboratory Settings

It is known that the effects of this compound can vary over time depending on the dosage and the specific biochemical and cellular processes being affected .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

Given its known interactions with calcium channels and glutamate receptors, it is likely that this compound is involved in pathways related to calcium signaling and glutamate neurotransmission .

Transport and Distribution

Given its known biochemical properties, it is likely that this compound can cross cell membranes and distribute throughout various tissues in the body .

Subcellular Localization

Given its known interactions with calcium channels and glutamate receptors, it is likely that this compound localizes to areas of the cell where these proteins are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: Caroverine hydrochloride is synthesized through a series of chemical reactions involving quinoxaline derivatives. The synthesis typically involves the reaction of 2-chloroquinoxaline with 4-methoxybenzylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with diethylaminoethyl chloride to yield this compound .

Industrial Production Methods: Industrial production of this compound hydrochloride involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Caroverine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinoxaline N-oxide derivatives, amine derivatives, and various substituted quinoxaline compounds .

Scientific Research Applications

Caroverine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of this compound Hydrochloride: this compound hydrochloride is unique due to its dual action as a calcium channel blocker and glutamate receptor antagonist. This combination of actions makes it particularly effective in treating conditions like tinnitus and muscle spasms, where both calcium influx and glutamate activity play crucial roles .

Properties

IUPAC Name

1-[2-(diethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]quinoxalin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2.ClH/c1-4-24(5-2)14-15-25-21-9-7-6-8-19(21)23-20(22(25)26)16-17-10-12-18(27-3)13-11-17;/h6-13H,4-5,14-16H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNWTJUIMRLKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C(C1=O)CC3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23465-76-1 (Parent)
Record name Caroverine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20971127
Record name Caroverine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20971127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55750-05-5, 23465-76-1
Record name Caroverine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caroverine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20971127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Caroverine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAROVERINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSH993362T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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